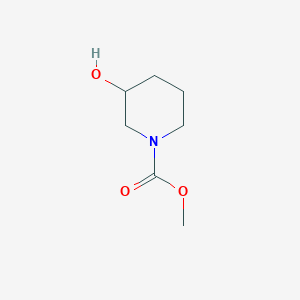

Methyl 3-hydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXSKBFLNOWQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508937 | |

| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80613-04-3 | |

| Record name | Methyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closure of 5-Halo-2-Hydroxypentylamine Hydrohalides

A scalable two-step approach begins with the cyclization of 5-halo-2-hydroxypentylamine hydrohalides (X = Cl, Br) under mild basic conditions. As detailed in CN106432059A, treatment of the linear precursor with aqueous sodium hydroxide at 10–15°C induces intramolecular nucleophilic substitution, forming 3-hydroxypiperidine with 60–70% yield after purification. This method avoids precious-metal catalysts and high-pressure hydrogenation, making it cost-effective for bulk production. The reaction’s regioselectivity arises from the hydroxyl group’s positioning, which directs cyclization to the piperidine scaffold.

N-Carboxylation with Methyl Chloroformate

The secondary amine of 3-hydroxypiperidine is subsequently protected via acylation with methyl chloroformate. In anhydrous tetrahydrofuran (THF), triethylamine (Et3N) deprotonates the amine, enabling nucleophilic attack on the carbonyl carbon of methyl chloroformate. This exothermic reaction proceeds quantitatively at 0°C, yielding methyl 3-hydroxypiperidine-1-carboxylate with >95% purity after aqueous workup. Critically, this step avoids racemization at the C3 hydroxyl, preserving stereochemical integrity if enantiomerically pure 3-hydroxypiperidine is used.

Table 1: Performance Metrics for Cyclization-Acylation Route

| Parameter | Value |

|---|---|

| Cyclization Yield | 60–70% |

| Acylation Yield | >95% |

| Total Isolated Yield | 57–66% |

| Stereochemical Control | Dependent on starting material |

| Scalability | Industrial-grade |

Reduction of Piperidinone Derivatives

Synthesis of Methyl 3-Oxopiperidine-1-Carboxylate

Methyl 3-oxopiperidine-1-carboxylate serves as a pivotal intermediate for ketone-to-alcohol reductions. Its preparation involves N-carboxylation of piperidin-3-one with methyl chloroformate under Schotten-Baumann conditions. In a biphasic system (dichloromethane-water), piperidin-3-one reacts with methyl chloroformate in the presence of sodium bicarbonate, achieving 85–90% conversion. The ketone’s electrophilicity is attenuated by the electron-withdrawing carbamate group, necessitating vigorous stirring to ensure complete reaction.

Stereoselective Ketone Reduction

The carbonyl group is reduced to a hydroxyl via borane or enzymatic agents. Sodium borohydride (NaBH4) in methanol affords racemic this compound in 75–80% yield, while enantioselective reductions require chiral catalysts. For instance, asymmetric transfer hydrogenation using Noyori-type Ru(II) complexes with (S)-Binap ligands achieves 92% ee at 50°C under 50 bar H2. Alternatively, ketoreductases such as Lactobacillus kefir KRED-110 convert the ketone to (S)-configured alcohol with >99% ee and 88% yield in phosphate buffer (pH 7.0, 30°C).

Table 2: Comparison of Reduction Strategies

| Reducing Agent | Yield | ee | Conditions |

|---|---|---|---|

| NaBH4 | 78% | 0% | MeOH, 0°C, 1 h |

| Ru-(S)-Binap/H2 | 90% | 92% | EtOH, 50°C, 50 bar H2 |

| KRED-110 + NADPH | 88% | >99% | pH 7.0, 30°C, 24 h |

Biocatalytic Asymmetric Synthesis

Enzyme-Catalyzed Dynamic Kinetic Resolution

A green chemistry paradigm employs ketoreductases to simultaneously reduce 3-ketopiperidine derivatives and resolve enantiomers. For example, recombinant Escherichia coli expressing Alcohol Dehydrogenase from Rhodococcus ruber catalyzes the reduction of methyl 3-oxopiperidine-1-carboxylate to (R)-3-hydroxypiperidine-1-carboxylate with 94% ee and 82% yield. Co-factor regeneration is achieved via glucose dehydrogenase (GDH), ensuring catalytic sustainability. This method’s aqueous conditions and ambient temperature minimize energy expenditure and byproduct formation.

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of Candida parapsilosis carbonyl reductase enhance operational stability, enabling 10 reaction cycles without significant activity loss. Using 2-propanol as a co-substrate for NADPH recycling, the immobilized system achieves 91% conversion and 98% ee in a packed-bed reactor. Such continuous-flow systems are amenable to Good Manufacturing Practice (GMP) standards for pharmaceutical production.

Catalytic Hydrogenation of Pyridine Precursors

Hydrogenation of 3-Hydroxypyridine Derivatives

Though less common, the hydrogenation of methyl 3-hydroxypyridine-1-carboxylate over palladium on carbon (Pd/C) provides direct access to the target compound. At 80°C and 30 bar H2, the aromatic ring is saturated within 12 hours, yielding 70–75% of racemic product. Drawbacks include catalyst deactivation by the hydroxyl group and necessitating high pressures, limiting industrial adoption.

Asymmetric Hydrogenation of Enamides

Chiral rhodium complexes enable enantioselective hydrogenation of N-acetyl-3-oxopiperidine enamide precursors. Using [Rh(COD)((R,R)-Me-DuPhos)]BF4 as a catalyst, methyl (S)-3-hydroxypiperidine-1-carboxylate is obtained with 89% ee and 83% yield under 10 bar H2. The enamide’s Z-configuration ensures optimal substrate-catalyst interactions, as evidenced by X-ray crystallography of catalyst-substrate adducts.

Comparison of Synthetic Methods

Economic and Environmental Considerations

The cyclization-acylation route excels in cost-efficiency (<$50/kg) and scalability but lacks inherent stereocontrol. Biocatalytic methods, while environmentally benign (E-factor < 5), incur higher enzyme costs ($120–150/kg). Catalytic hydrogenation balances enantioselectivity and moderate scalability but requires noble-metal catalysts.

Strategic Recommendations

-

Industrial scale : Cyclization-acylation for racemic mixtures; enzymatic reduction for enantiopure batches.

-

Lab-scale enantioselective synthesis : Asymmetric hydrogenation or immobilized ketoreductases.

-

Green chemistry priorities : Biotransformation with co-factor recycling systems.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

Oxidation: Formation of 3-oxopiperidine-1-carboxylate.

Reduction: Formation of 3-hydroxypiperidine-1-methanol.

Substitution: Formation of 3-halopiperidine-1-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxypiperidine-1-carboxylate serves as an important building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into derivatives that exhibit significant biological activities.

- Antitumor Activity : Research indicates that piperidine derivatives can have antitumor properties, making this compound a potential candidate for developing anticancer drugs .

- Neurological Disorders : Compounds derived from this structure have been investigated for their effects on the central nervous system, particularly in treating conditions like Alzheimer's disease due to their ability to interact with neurotransmitter systems .

Biological Research

The compound has been studied for its antimicrobial and antiviral properties. It has shown potential as an inhibitor of various pathogens, making it relevant in the development of new antibiotics and antiviral medications.

- Mechanism of Action : this compound may act by modulating enzyme activity or receptor interactions, which are critical for the survival and replication of pathogens .

Agrochemicals

In agricultural chemistry, derivatives of this compound are being explored for their potential use as agrochemicals. Their ability to interact with plant growth regulators could lead to the development of new herbicides or pesticides.

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of piperidine derivatives from this compound. These derivatives exhibited promising anticancer activity against various cancer cell lines, indicating the compound's utility in drug design .

Case Study 2: Antimicrobial Properties

Research conducted by the National Institutes of Health explored the antimicrobial efficacy of piperidine derivatives synthesized from this compound. The study found that certain derivatives had significant inhibitory effects on pathogenic bacteria, suggesting potential applications in antibiotic development .

Summary Table of Applications

| Application Area | Specific Use | Example Compounds Derived |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Piperidine derivatives |

| Neurological disorder treatments | Hydroxypiperidines | |

| Biological Research | Antimicrobial agents | Modified piperidines |

| Agrochemicals | Herbicides/Pesticides | Piperidine-based agrochemicals |

Mechanism of Action

The mechanism of action of methyl 3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic processes. Its hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with biological macromolecules .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl 3-hydroxypiperidine-1-carboxylate

- CAS Number : 80613-04-3

- Synonyms: N-carbomethoxy-3-hydroxypiperidine; methyl 3-hydroxy-1-piperidinecarboxylate

- Molecular Formula: C₇H₁₁NO₃

- Molecular Weight : 157.17 g/mol

Synthesis :

The compound is synthesized via two primary routes:

Route 1 : Reaction of 3-hydroxypiperidine hydrochloride with dimethyl dicarbonate, achieving a yield of ~99% .

Route 2 : Reduction of 1-piperidinecarboxylic acid-3-oxo-methyl ester, yielding ~59% .

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxypiperidine-1-carboxylate (CAS 73193-61-0)

- Structural Difference : Ethyl ester group instead of methyl.

- Applications :

- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .

| Property | Methyl Ester (80613-04-3) | Ethyl Ester (73193-61-0) |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Synthesis Yield | Up to 99% | Not reported |

| Pharmaceutical Use | METTL3 inhibitors | Broad-spectrum agents |

Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2007919-21-1)

- Structural Difference : Benzyl ester and additional methyl group at C3.

- Properties :

- Applications :

| Property | Methyl Ester (80613-04-3) | Benzyl Derivative (2007919-21-1) |

|---|---|---|

| Ester Group | Methyl | Benzyl |

| Lipophilicity | Lower (logP ~0.8) | Higher (logP ~2.1) |

| Stability | Moderate | High (acid-resistant) |

(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0)

- Structural Difference : tert-Butyl carbamate instead of methyl ester.

- Applications :

- Reactivity :

Methyl (3R,4S,5S*)-3-hydroxy-3-phenyl-5-(naphthalen-2-yl)-1-tosylpiperidine-4-carboxylate

- Structural Difference : Complex substituents (phenyl, naphthyl, tosyl groups).

- Properties :

- Applications :

Key Research Findings

Synthetic Efficiency : this compound is synthesized with higher yields (~99%) compared to ethyl or benzyl derivatives .

Pharmaceutical Relevance :

- Methyl and ethyl esters are preferred for rapid metabolic clearance, whereas tert-butyl derivatives are used for sustained-release formulations .

- Benzyl derivatives are favored in asymmetric catalysis due to their stereochemical stability .

Safety Profile :

- Methyl esters generally pose lower toxicity risks compared to benzyl or aryl-substituted analogs .

Biological Activity

Methyl 3-hydroxypiperidine-1-carboxylate (MHPC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MHPC, including its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H13NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3 |

| InChI Key | HQKZHTMCCQXVSB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1CCNCC1O |

MHPC exhibits its biological activity primarily through interactions with specific molecular targets within metabolic pathways. The hydroxyl group in its structure allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can lead to the formation of metabolites that may exert significant biological effects by modulating receptor activity or enzyme functions .

1. Anticancer Activity

Recent studies have indicated that MHPC derivatives may possess anticancer properties. For instance, compounds derived from piperidine structures have shown cytotoxic effects against various cancer cell lines. Specifically, one study reported that a related piperidine compound exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin . This suggests that MHPC could be a promising candidate for further development in cancer therapeutics.

2. Neurological Effects

MHPC has been investigated for its potential role in neurological disorders. Research indicates that piperidine derivatives can act as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. Activation of these receptors by MHPC or its analogs may enhance synaptic plasticity and improve cognitive function .

3. Metabolic Pathways

The compound is also studied for its involvement in various metabolic pathways. It may serve as a biomarker for certain metabolic conditions and has been proposed as a substrate for enzymes involved in metabolic processes. Understanding these pathways can provide insights into the therapeutic potential of MHPC in metabolic disorders.

Case Study 1: Anticancer Activity

In a comparative study, several piperidine derivatives were synthesized and tested for their cytotoxic effects on FaDu hypopharyngeal tumor cells. Among these, one derivative of MHPC demonstrated significantly improved cell viability reduction compared to control treatments, indicating its potential as an effective anticancer agent .

Case Study 2: Neurological Applications

A study focused on the interaction of piperidine derivatives with muscarinic receptors found that certain modifications to the MHPC structure enhanced binding affinity and selectivity towards M3 receptors. This could lead to improved therapeutic strategies for treating Alzheimer's disease by targeting cholinergic signaling pathways .

Q & A

Q. What are the key considerations when synthesizing Methyl 3-hydroxypiperidine-1-carboxylate in a laboratory setting?

The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-hydroxypiperidine-1-carboxylate) are often used to introduce the methyl ester group via nucleophilic substitution or esterification. Reaction conditions such as solvent polarity (e.g., EtOAc or DMF), temperature (e.g., 75°C for azide displacement), and catalysts (e.g., triethylamine for deprotonation) are critical for yield optimization . Protecting group strategies (e.g., Boc deprotection with TFA) and purification methods (e.g., chromatography or recrystallization) must align with the compound’s stability .

Q. What analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming molecular structure and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL or Mercury) resolves stereochemistry and ring conformation . Infrared (IR) spectroscopy can identify functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure safety and stability?

The compound may cause respiratory or ocular irritation, necessitating PPE (gloves, goggles, lab coats) and fume hood use. Store at -20°C in airtight containers away from moisture and oxidizers. Stability assessments under varying pH and temperature are advised, as decomposition may release hazardous byproducts (e.g., CO or NOx under combustion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity in substitution reactions.

- Catalyst screening : CuI or EDCI improves coupling efficiency in heterocyclic ring formation .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during esterification.

- Reagent stoichiometry : Excess methylating agents (e.g., MeI) drive esterification to completion . Design of Experiments (DoE) methodologies can statistically identify optimal parameters .

Q. What methodologies are effective for analyzing the stereochemical outcomes of this compound synthesis?

- Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers.

- X-ray crystallography (via programs like ORTEP-3 or WinGX) confirms absolute configuration .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution . Computational tools (e.g., DFT calculations) predict puckering conformations and energy barriers, aiding in stereochemical assignment .

Q. How does the puckering conformation of the piperidine ring influence the compound’s reactivity?

The Cremer-Pople parameters quantify ring puckering (e.g., chair vs. boat conformations). For example, a flattened chair conformation may enhance nucleophilic attack at the ester carbonyl by reducing steric hindrance. Conformational analysis via crystallography or molecular dynamics simulations can predict regioselectivity in reactions like hydrolysis or acyl transfer .

Q. How can researchers resolve contradictions in reported synthetic pathways for this compound derivatives?

Contradictions often arise from divergent reaction conditions or intermediates. To address this:

- Compare kinetic vs. thermodynamic control in stepwise syntheses (e.g., Boc protection vs. direct esterification).

- Validate pathways using isotopic labeling or intermediate trapping (e.g., azide intermediates in SNAr reactions) .

- Cross-reference patents and peer-reviewed studies to identify consensus protocols .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

The compound serves as a scaffold for bioactive molecules. For example:

- Histone demethylase inhibitors : The hydroxyl and ester groups participate in hydrogen bonding with enzyme active sites .

- Antimicrobial agents : Structural derivatives (e.g., pyrazole or cyanopyrazine analogs) exhibit enhanced activity . Structure-Activity Relationship (SAR) studies guided by computational docking (e.g., AutoDock) can refine target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.